molecular formula C13H8ClNO2 B2455222 9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one CAS No. 3158-88-1

9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one

Cat. No.: B2455222
CAS No.: 3158-88-1
M. Wt: 245.66
InChI Key: UHLHEBXTYFCGIO-UHFFFAOYSA-N
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Description

9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one: is a chemical compound with a unique structure that has garnered significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one typically involves a multi-step process. One common method includes the heterocyclization reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions . This reaction is carried out in a solvent such as dimethylformamide (DMF) or chloroform, with the reaction temperature maintained between 80-90°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted benzoxazepin derivatives.

Scientific Research Applications

Chemistry: 9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one is used as a building block in the synthesis of various heterocyclic compounds.

Biology and Medicine: This compound has shown promise in anticancer research. Derivatives of benzoxazepine have been evaluated for their cytotoxicity against breast cancer cells, displaying potent activity and selectivity

Industry: In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its derivatives are explored for use in coatings, polymers, and other high-performance materials.

Mechanism of Action

The mechanism of action of 9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one involves its interaction with specific molecular targets. In anticancer research, it has been found to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells . The compound’s structure allows it to interact with key proteins and enzymes involved in cell proliferation and survival, making it a valuable candidate for further drug development.

Comparison with Similar Compounds

  • 2,3-dihydro-1,5-benzoxazepine
  • 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4-piperidine]
  • 1,4-benzoxazepin-2-one

Comparison: Compared to these similar compounds, 9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one stands out due to its unique chlorine substitution, which enhances its reactivity and potential for further functionalization . This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2/c14-8-5-6-9-12(7-8)17-11-4-2-1-3-10(11)15-13(9)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLHEBXTYFCGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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